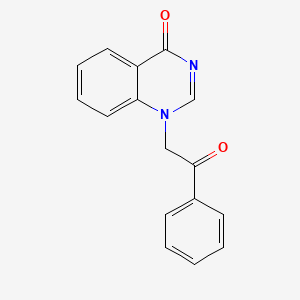
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones on the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to other bioactive quinazolinones, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one can be compared to other quinazolinone derivatives, such as:
2-Methylquinazolin-4(3H)-one: Known for its antimicrobial properties.
3-(2-Oxo-2-phenylethyl)-4(3H)-quinazolinone: Similar in structure but with different substituents, leading to varied biological activities.
6-Chloroquinazolin-4(3H)-one: Studied for its potential anticancer effects. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-16(20)13-8-4-5-9-14(13)18/h1-9,11H,10H2 |
Clé InChI |
RLIHSTCNMJXCPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C=NC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)




